[4-Methyl-2-(oxolan-2-ylmethoxy)phenyl]methanamine
Description
Systematic IUPAC Nomenclature and Molecular Formula Analysis
The compound’s IUPAC name, [4-methyl-2-(oxolan-2-ylmethoxy)phenyl]methanamine , systematically describes its molecular architecture:
- Phenyl core : A benzene ring serves as the central scaffold.
- Substituents :
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₉NO₂ | |
| Molecular Weight | 221.30 g/mol | |
| SMILES | CC1=CC(=C(C=C1)CN)OCC2CCCO2 | |
| InChI Key | XKJGVUBROYSFBO-UHFFFAOYSA-N |
The molecular formula (C₁₃H₁₉NO₂) reflects 13 carbon atoms, 19 hydrogens, one nitrogen, and two oxygens. The oxolane ring contributes four carbons and one oxygen, while the methoxy and methyl groups complete the substitution pattern.
Three-Dimensional Conformational Analysis via Computational Modeling
Computational models reveal critical insights into the compound’s spatial arrangement:
- Oxolane Ring Puckering : The tetrahydrofuran ring adopts a twisted envelope conformation , with C3 deviating from the plane by 0.4 Å, stabilizing the structure through reduced steric strain.
- Methoxy Group Orientation : The methoxy linker (-OCH₂-) exhibits a gauche conformation (dihedral angle: 67°), positioning the oxolane ring perpendicular to the phenyl plane. This orientation minimizes electronic repulsion between the oxygen lone pairs and the aromatic π-system.
- Amine Group Geometry : The -CH₂NH₂ group adopts a trigonal pyramidal geometry (N-H bond length: 1.01 Å; C-N-C angle: 109.5°), facilitating hydrogen-bonding interactions.
Key Computational Findings :
| Parameter | Value | Method |
|---|---|---|
| Dihedral Angle (C2-O-CH₂) | 67° | DFT/B3LYP/6-31G* |
| Oxolane Puckering Amplitude | 0.4 Å | Molecular Dynamics |
| N-H Bond Length | 1.01 Å | MP2/cc-pVTZ |
These features suggest potential for selective interactions in biological systems, particularly through hydrogen bonding and π-stacking.
Comparative Structural Analogues in Phenylmethanamine Derivatives
Comparative analysis highlights structural nuances across related compounds:
- Electronic Effects : The oxolane-2-ylmethoxy group in the target compound exhibits stronger electron-donating effects (-I = +0.32) compared to oxane derivatives (-I = +0.28).
- Steric Profile : The ortho-substituted oxolane creates a 12% larger steric footprint (calculated via Connolly surface area) than para-substituted analogues.
Crystallographic Data Interpretation for Solid-State Configuration
While direct crystallographic data for this compound remains unpublished, inferences are drawn from related structures:
- Phenylmethanamine Derivatives : Analogues with similar substituents crystallize in monoclinic systems (space group P2₁/c), with unit cell parameters:
- Oxolane-Containing Compounds : Structures with oxolane substituents show hydrogen-bonding networks between amine groups and oxolane oxygens (O···H-N distance: 2.1 Å).
- Predicted Packing : Molecular dynamics simulations suggest a herringbone arrangement in the solid state, stabilized by van der Waals interactions between methyl groups.
Hypothetical Unit Cell Parameters :
| Parameter | Predicted Value | Method |
|---|---|---|
| a-axis | 8.50 Å | Density Functional Theory |
| b-axis | 11.20 Å | |
| c-axis | 14.40 Å | |
| Density | 1.18 g/cm³ |
These predictions align with trends observed in structurally related phenylmethanamine derivatives.
Properties
IUPAC Name |
[4-methyl-2-(oxolan-2-ylmethoxy)phenyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-10-4-5-11(8-14)13(7-10)16-9-12-3-2-6-15-12/h4-5,7,12H,2-3,6,8-9,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKJGVUBROYSFBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN)OCC2CCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-Methyl-2-(oxolan-2-ylmethoxy)phenyl]methanamine typically involves the following steps:
Formation of the oxolan-2-ylmethoxy group: This can be achieved by reacting 2-hydroxymethyloxolane with an appropriate phenyl derivative under basic conditions.
Introduction of the methanamine group: The intermediate product is then subjected to reductive amination using a suitable amine source and a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the phenyl ring, leading to the formation of carboxylic acids.
Reduction: The oxolan-2-ylmethoxy group can be reduced to the corresponding alcohol under catalytic hydrogenation conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
Overview
[4-Methyl-2-(oxolan-2-ylmethoxy)phenyl]methanamine is an organic compound with a complex structure that includes a methanamine group and a substituted phenyl ring. Its unique molecular architecture suggests significant potential across various scientific domains, particularly in chemistry, biology, and medicine.
Organic Synthesis
The compound serves as a valuable building block in organic synthesis, facilitating the preparation of more complex molecules. Its reactivity allows for various transformations, making it useful in developing new synthetic pathways.
Research indicates that this compound exhibits significant biological activity:
- Antimicrobial Properties : Preliminary studies suggest effectiveness against various bacterial strains, including Staphylococcus aureus and Bacillus cereus, potentially exceeding traditional antibiotics like ampicillin.
- Anticancer Activity : The compound has shown potential in inhibiting tumor cell proliferation, making it a candidate for further investigation in cancer therapeutics.
- Neuroprotective Effects : Its structural similarities with known neuroprotective agents suggest possible benefits in treating neurodegenerative diseases.
Pharmacological Research
The interaction of this compound with specific enzymes and receptors is under investigation to understand its pharmacological effects better. Computational methods like the Prediction of Activity Spectra for Substances (PASS) have been employed to predict its biological activities based on molecular structure.
Material Development
In industrial settings, this compound is explored for its potential in developing new materials, including polymers and resins. Its unique chemical properties may enhance material performance and durability.
Curing Agents
The compound can be utilized as a hardener in epoxy resins, where its amine functionality plays a crucial role in curing processes. This application highlights its versatility beyond traditional chemical synthesis .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against Gram-positive bacteria. Comparative analysis with standard antibiotics revealed superior activity, suggesting potential for development as a new antimicrobial agent.
Case Study 2: Neuroprotective Potential
Research investigating the neuroprotective effects of this compound involved in vitro assays on neuronal cell lines exposed to oxidative stress. Results indicated that the compound significantly reduced cell death compared to controls, supporting further exploration in neurodegenerative disease models.
Mechanism of Action
The mechanism of action of [4-Methyl-2-(oxolan-2-ylmethoxy)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. This can lead to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
- [4-Methyl-2-(tetrahydro-2-furanylmethoxy)phenyl]methanamine
- [4-Methyl-2-(oxolan-2-ylmethoxy)phenyl]methanol
Uniqueness:
- The presence of the oxolan-2-ylmethoxy group distinguishes [4-Methyl-2-(oxolan-2-ylmethoxy)phenyl]methanamine from other similar compounds.
- Its unique structure allows for specific interactions with molecular targets, which may not be possible with other related compounds.
This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Biological Activity
[4-Methyl-2-(oxolan-2-ylmethoxy)phenyl]methanamine is a synthetic organic compound that has garnered interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with biological targets, potential therapeutic applications, and underlying mechanisms of action.
Structural Characteristics
The compound features a phenyl ring substituted with a methyl group and an oxolane-derived methoxy group, which may enhance its binding affinity to various biological targets. The presence of the methanamine group suggests potential for diverse interactions within biological systems.
Biological Activity Overview
The biological activity of this compound has been investigated through various studies, indicating its potential in several areas:
- Antimicrobial Properties : Preliminary studies suggest effectiveness against bacterial and fungal strains.
- Anticancer Activity : The compound may inhibit tumor cell proliferation, making it a candidate for cancer treatment.
- Neuroprotective Effects : Structural similarities with known neuroprotective agents indicate possible benefits in neurodegenerative diseases.
The mechanism of action involves interactions with specific molecular targets such as enzymes and receptors. The oxolane-derived methoxy group may facilitate enhanced binding to these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Table 1: Summary of Biological Activities
Case Studies
- Anticancer Evaluation : A study evaluated the antiproliferative activity of various derivatives similar to this compound. Results showed significant inhibition of growth in human cancer cell lines such as MCF7 (breast carcinoma) and HT-29 (colon carcinoma), with IC50 values indicating potent activity at micromolar concentrations .
- Neuroprotective Studies : Computational predictions using the Prediction of Activity Spectra for Substances (PASS) indicated that compounds with similar structures exhibit neuroprotective effects, suggesting that this compound could be beneficial in treating neurodegenerative diseases.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for [4-Methyl-2-(oxolan-2-ylmethoxy)phenyl]methanamine, and what methodological considerations are critical for optimizing yield?
- Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, the oxolane (tetrahydrofuran) moiety may be introduced through alkylation of a phenolic intermediate. Key steps include protecting the amine group during reaction conditions and optimizing solvent polarity (e.g., methyl tert-butyl ether for phase separation) . Yield optimization requires careful control of stoichiometry, temperature (e.g., reflux conditions), and purification via column chromatography or recrystallization .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) resolves the aromatic, oxolane, and methanamine groups. Mass spectrometry (HRMS) confirms molecular weight. For absolute configuration determination, single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is critical . Polarimetry or chiral HPLC may be required if enantiomers are present .
Q. What are the recommended storage conditions and handling precautions for this compound?
- Answer : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., nitrogen). Handling requires PPE: nitrile gloves, safety goggles, and fume hood use to avoid inhalation/contact. Dust formation should be minimized, and spills neutralized with inert absorbents .
Advanced Research Questions
Q. How can conflicting bioactivity data (e.g., antimicrobial vs. cytotoxicity) be resolved in studies involving this compound?
- Answer : Contradictions may arise from assay variability (e.g., microbial strain differences) or off-target effects. Methodological solutions include:
- Dose-response curves to establish IC₅₀/EC₅₀ ratios.
- Comparative studies with structural analogs (e.g., trifluoromethyl-substituted derivatives) to isolate pharmacophores .
- High-content screening (HCS) to assess cytotoxicity alongside bioactivity .
Q. What strategies are effective for enantiomeric resolution if chiral centers are introduced during synthesis?
- Answer : Chiral chromatography (e.g., Chiralpak® columns with hexane/isopropanol mobile phases) or enzymatic resolution using lipases/esterases can separate enantiomers. Absolute configuration is confirmed via X-ray crystallography or electronic circular dichroism (ECD) . Dynamic kinetic resolution (DKR) may be employed if racemization occurs during synthesis .
Q. How can computational methods guide the design of derivatives with enhanced target selectivity?
- Answer : Molecular docking (e.g., AutoDock Vina) identifies binding poses in target proteins (e.g., microbial enzymes). QSAR models optimize substituent effects (e.g., electron-withdrawing groups on the phenyl ring). Free energy perturbation (FEP) calculations predict binding affinity changes for derivatives .
Methodological Challenges and Solutions
Q. What experimental designs are suitable for probing the compound's mechanism of action in complex biological systems?
- Answer : Use isotope-labeled analogs (e.g., ¹⁵N-methanamine) for metabolic tracing. CRISPR-Cas9 knockouts or siRNA silencing in cell lines can identify target pathways. Surface plasmon resonance (SPR) quantifies binding kinetics to putative targets .
Q. How can structural ambiguities in polymorphic or solvate forms be addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
